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Compound of Interest

Compound Name: 2-Mercaptopropanol

Cat. No.: B1266664

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Mercaptopropanol, tailored for researchers, scientists, and professionals in drug
development. For clarity, it is important to distinguish between the two common isomers: 1-
Mercapto-2-propanol and 2-Mercapto-1-propanol. This guide will focus on 2-Mercapto-1-
propanol (CAS No. 3001-64-7), also known as 2-sulfanylpropan-1-ol.[1][2]

Molecular Structure and Properties

IUPAC Name: 2-sulfanylpropan-1-ol[1] Molecular Formula: CsHsOS[1][3] Molecular Weight:
92.16 g/mol [1][3] SMILES: CC(CO)S[1] InChIKey: QNNVICQPXUUBSN-UHFFFAOYSA-N[1]
[3]

Spectroscopic Data

The following sections present available spectroscopic data for 2-Mercapto-1-propanol. It is
important to note that while predicted data is available, comprehensive experimental spectra
for this specific isomer are not as widely published as for its counterpart, 1-Mercapto-2-
propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The tables below summarize the predicted *H and 3C NMR chemical shifts for 2-
Mercapto-1-propanol.
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Table 1: Predicted *H NMR Spectral Data for 2-Mercapto-1-propanol

Protons Chemical Shift (ppm) Multiplicity

H-1 (CH2) 3.5-37 Doublet of doublets
H-2 (CH) 3.0-3.2 Multiplet

H-3 (CHs) 13-14 Doublet

OH Variable Singlet (broad)

SH Variable Triplet

Note: Predicted data is based on computational models and may vary from experimental

values.

Table 2: Predicted 13C NMR Spectral Data for 2-Mercapto-1-propanol[2]

Carbon Chemical Shift (ppm)
C-1 (CH>) ~68
C-2 (CH) ~40
C-3 (CHs) ~23

Note: Predicted data is based on computational models and may vary from experimental

values.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2-Mercapto-1-propanol

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.guidechem.com/encyclopedia/2-mercaptopropanol-dic70293.html
https://www.guidechem.com/encyclopedia/2-mercaptopropanol-dic70293.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Functional Group

Wavenumber (cm~—?) Intensity

O-H stretch (alcohol)

3200 - 3600

Strong, broad

C-H stretch (alkane) 2850 - 3000 Medium to strong
S-H stretch (thiol) 2550 - 2600 Weak
C-O stretch (alcohol) 1000 - 1260 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Mercapto-1-propanol

Parameter

Value

Molecular Weight

92.16

Monoisotopic Mass

92.02958605 Da[1][2]

Predicted m/z of Adducts

[M+H]* 93.036866
M+Na]* 115.01881
[

[M-H]- 91.022314

Note: Predicted collision cross section data is available through databases like PubChemLite.

[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing spectroscopic data. The following

are generalized procedures for obtaining NMR, IR, and Mass Spectra.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Mercaptopropanol in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, D20). Tetramethylsilane (TMS) is typically added as an
internal standard for chemical shift referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or
600 MHz instrument.[5]

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is generally required due to the lower natural
abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and identify the
chemical shifts and multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small drop of neat 2-Mercaptopropanol directly onto the ATR
crystal (e.g., diamond or germanium).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the clean ATR crystal should be recorded first and subtracted from
the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry Protocol (Electron lonization - El)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via direct infusion or after separation by Gas Chromatography (GC-MS).

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus
m/z.

o Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and
the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-Mercaptopropanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 2-Mercaptopropanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266664#spectroscopic-data-of-2-mercaptopropanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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